N-butyl-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-butyl-5-chloro-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-chloro-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
- Substituted benzenesulfonamides
- Aldehydes or carboxylic acids (from oxidation)
- Amines (from reduction)
Scientific Research Applications
N-butyl-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It can be used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of N-butyl-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and butyl groups can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-butyl-5-chloro-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
5-chloro-2-methoxybenzenesulfonamide: Lacks the butyl group, which can affect its solubility and binding properties.
N-butyl-2-methoxybenzenesulfonamide: Lacks the chlorine atom, which can influence its reactivity and chemical stability.
N-butyl-5-bromo-2-methoxybenzenesulfonamide: Contains a bromine atom instead of chlorine, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFAYYSDBJCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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